![molecular formula C20H33N7O2S4 B143783 N'-[2-[[[2-[(Dimetilamino)metil]-4-tiazolil]metil]tio]etil] Nizatidina CAS No. 1193434-63-7](/img/structure/B143783.png)
N'-[2-[[[2-[(Dimetilamino)metil]-4-tiazolil]metil]tio]etil] Nizatidina
Descripción general
Descripción
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is a chemical compound with the molecular formula C20H33N7O2S4 and a molecular weight of 531.8 g/mol . It is an impurity found in nizatidine, a histamine H2 receptor antagonist used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The chemical name for N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is N,N’-bis(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-2-nitroethene-1,1-diamine .
Aplicaciones Científicas De Investigación
Treatment of Gastroesophageal Reflux Disease (GERD)
Nizatidine is commonly prescribed for GERD due to its ability to alleviate symptoms associated with excessive stomach acid. Clinical studies have demonstrated that nizatidine significantly reduces gastric acid output, thus improving patient outcomes .
- Case Study Overview:
A comparative study evaluated the efficacy of nizatidine against pantoprazole, a proton pump inhibitor. The results indicated that while both medications were effective, pantoprazole provided more rapid symptom relief and superior healing rates for erosive esophagitis .
Combination Therapy
Recent investigations have explored the efficacy of combining nizatidine with other agents, such as rebamipide, to enhance therapeutic outcomes for erosive gastritis. A clinical trial showed that the combination therapy led to a statistically significant improvement in mucosal erosion healing compared to nizatidine monotherapy .
- Clinical Trial Data:
Treatment Group | Erosion Healing Rate (%) | Adverse Events (%) |
---|---|---|
Rebamipide/Nizatidine (n=128) | 62.0 | 2.34 |
Nizatidine Monotherapy (n=125) | 49.2 | 1.60 |
This trial underscores the potential benefits of combination therapies in managing gastric conditions more effectively than monotherapy.
Safety Profile and Side Effects
Nizatidine has been found to have a favorable safety profile, with most adverse effects being mild and manageable. Common side effects include gastrointestinal disturbances such as diarrhea and nausea .
Pharmaceutical Development
The compound serves as a reference standard in pharmaceutical research, particularly concerning the synthesis of related compounds and impurities during drug manufacturing processes . Researchers are actively investigating methods to minimize undesirable impurities such as Nizatidine EP Impurity G during production.
Toxicological Studies
Research has also focused on the toxicological profile of nizatidine, where it was shown to have no mutagenic effects in various studies . This aspect is crucial for regulatory compliance and ensuring patient safety.
Mecanismo De Acción
N’-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine
, also known as Nizatidine EP Impurity G or CL54Q3E3T9 , is a compound related to Nizatidine, a well-known H2 receptor antagonist . Here is an overview of its mechanism of action:
Target of Action
The primary target of Nizatidine EP Impurity G is likely to be the histamine H2-receptors, particularly those in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.
Mode of Action
Nizatidine EP Impurity G, like Nizatidine, is likely a competitive, reversible inhibitor of histamine at the H2-receptors . By inhibiting the action of histamine on stomach cells, it reduces stomach acid production .
Biochemical Pathways
The inhibition of histamine H2-receptors disrupts the normal biochemical pathways involved in gastric acid secretion. This results in a decrease in gastric acid production, which can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Result of Action
The molecular and cellular effects of Nizatidine EP Impurity G’s action would likely involve a reduction in gastric acid production, leading to an increase in gastric pH. This could potentially provide relief from conditions such as GERD and peptic ulcers .
Action Environment
The efficacy and stability of Nizatidine EP Impurity G could be influenced by various environmental factors. For instance, certain manufacturing processes and storage conditions might affect the formation of nitrosamine impurities . Furthermore, the presence of nitrosamine or its precursors in any component of the finished dosage form could pose a risk .
Métodos De Preparación
The synthesis of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine involves multiple steps, including the formation of thiazole rings and the introduction of nitro groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, thiazole derivatives, and nitroethene .
Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The thiazole rings and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine can be compared with other impurities and related compounds found in nizatidine formulations:
Nizatidine EP Impurity A: C4H9N3O2, molecular weight 131.1 g/mol.
Nizatidine EP Impurity B: C4H8N2O2S, molecular weight 148.2 g/mol.
Nizatidine EP Impurity C: C12H21N5O3S2, molecular weight 347.5 g/mol.
Nizatidine EP Impurity F: C15H25N7O4S3, molecular weight 463.6 g/mol.
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is unique due to its specific structure, which includes multiple thiazole rings and a nitro group. This structural complexity may result in different chemical and biological properties compared to other impurities .
Actividad Biológica
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is a derivative of nizatidine, a well-known histamine H2-receptor antagonist primarily used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound's structural modifications suggest potential enhancements in its biological activity, pharmacokinetics, and therapeutic efficacy. This article delves into the biological activity of this compound, supported by pharmacological data, case studies, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure incorporates a thiazole ring and a dimethylamino group, which are known to enhance biological activity.
Physical Properties
- Molecular Formula : C12H20N6O3S2
- Molecular Weight : 360.46 g/mol
- Solubility : Soluble in water and organic solvents.
Pharmacodynamics
Nizatidine acts primarily as an H2 receptor antagonist, inhibiting gastric acid secretion. The biological activity of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine has been explored in various studies:
- Gastric Acid Secretion : Studies indicate that nizatidine significantly reduces gastric acid output. In clinical trials, doses ranging from 75 mg to 300 mg resulted in up to 90% inhibition of nocturnal gastric acid secretion within 10 hours post-administration .
- Pepsin Activity : Oral administration of nizatidine did not affect pepsin activity significantly; however, total pepsin output decreased proportionally with reduced gastric secretions .
- Serum Gastrin Levels : Nizatidine does not significantly alter basal serum gastrin levels, indicating a lack of rebound gastrin secretion after food intake .
Pharmacokinetics
The pharmacokinetic profile of nizatidine shows:
- Bioavailability : Over 70% following oral administration.
- Peak Plasma Concentrations : Achieved within 0.5 to 3 hours post-dose.
- Elimination Half-Life : Ranges from 1 to 2 hours in individuals with normal renal function .
Table 1: Pharmacokinetic Parameters of Nizatidine
Parameter | Value |
---|---|
Bioavailability | >70% |
Peak Plasma Concentration (Cmax) | 700 - 3,600 µg/L |
Time to Peak Concentration (Tmax) | 0.5 - 3 hours |
Elimination Half-Life | 1 - 2 hours |
Renal Clearance | ~500 mL/min |
Toxicology and Safety
Recent studies have investigated the nitrosation potential of nizatidine under simulated gastric conditions. It was found that nizatidine is highly susceptible to nitrosation, reaching up to 100% conversion within 10 minutes in simulated gastric juice . The nitrosated derivative (NZ-NO) formed may pose potential toxicity concerns.
Table 2: Nitrosation of Nizatidine
Condition | % Nitrosation at Time (min) |
---|---|
Simulated Gastric Juice | 100% at 10 min |
WHO-suggested Conditions | 18% at 160 min |
Clinical Trials
In multicenter clinical trials involving patients with active duodenal ulcers, nizatidine demonstrated superior healing rates compared to placebo. Patients receiving either 300 mg at bedtime or 150 mg twice daily showed significant improvement in ulcer healing rates .
Research Findings
A study focused on the nitrosation of nizatidine revealed that the nitroso derivative could potentially lead to adverse effects if ingested frequently or over long periods. The study emphasized the need for further investigations into the safety profile of long-term nizatidine use .
Propiedades
IUPAC Name |
1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMTYSSUPPMJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193434-63-7 | |
Record name | N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.